Halosulfuron

Descripción general

Descripción

Halosulfuron is a systemic herbicide belonging to the sulfonylurea family. It is primarily used for post-emergence control of annual and perennial sedges, such as yellow nutsedge and purple nutsedge, in various crops including maize, sugar cane, rice, sorghum, and turfgrass . The compound is known for its selective action and low application rates, making it an efficient and environmentally friendly herbicide.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of halosulfuron typically involves the reaction of 1-methyl-5-sulfonylamino-4-pyrazole ethyl formate with other reagents to form the final product . The process includes several steps:

Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through various chemical reactions.

Final Synthesis: The intermediate compounds are then subjected to further reactions under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with precise control over temperature, pressure, and other reaction parameters to achieve consistent quality.

Análisis De Reacciones Químicas

Types of Reactions: Halosulfuron undergoes several types of chemical reactions, including:

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under certain conditions.

Common Reagents and Conditions:

Oxidation and Reduction: Specific reagents and conditions depend on the desired reaction and the target products.

Major Products Formed:

Aplicaciones Científicas De Investigación

Herbicidal Efficacy

1. Control of Nutgrass and Other Weeds

Halosulfuron is particularly effective against perennial sedge species such as Cyperus rotundus (nutgrass) and Cyperus brevifolius (Mullumbimby couch). Studies have demonstrated its efficacy when applied at rates ranging from 65 to 130 grams per hectare, depending on weed density. Trials in Australia indicated that this compound provided good control of these weeds in warm-season turf without causing significant phytotoxicity to grass species .

2. Integration with Other Weed Management Practices

Research has shown that combining this compound with anaerobic soil disinfestation (ASD) can enhance weed control, particularly against yellow nutsedge. This integrated weed management (IWM) approach targets both soil propagule banks and new plant growth, making it a viable strategy for commercial adoption . The effectiveness of this compound is also influenced by application timing; post-emergence applications generally yield better results than pre-emergence treatments .

Environmental Impact and Biosorption

1. Water Contamination and Remediation

The widespread use of this compound has raised concerns about its potential to contaminate water bodies through runoff. Studies have explored biosorption techniques using natural materials like neem seed powder to remove this compound from contaminated water. Results indicated that the sorption capacity was significantly affected by factors such as pH and contact time, suggesting that biosorbents could offer a sustainable method for mitigating this compound contamination in aquatic environments .

2. Soil Degradation

Research indicates that this compound undergoes degradation in soil via hydrolysis and microbial activity, with degradation rates increasing at higher pH levels. Understanding these degradation pathways is crucial for assessing the long-term environmental impacts of this compound applications .

Case Studies

Mecanismo De Acción

Halosulfuron is part of the sulfonylurea family of herbicides, which includes other compounds such as pyrazosulfuron ethyl and nicosulfuron . Compared to these similar compounds, this compound is unique in its high selectivity and low application rates. It is particularly effective against sedges, making it a preferred choice for controlling these specific weed species .

Comparación Con Compuestos Similares

Actividad Biológica

Halosulfuron-methyl is a selective herbicide primarily used for controlling certain types of weeds, particularly sedges, in various crops. This article discusses its biological activity, including its mechanism of action, toxicity profiles, and efficacy against specific weed species, supported by relevant case studies and research findings.

This compound-methyl functions as an acetolactate synthase (ALS) inhibitor. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth. By inhibiting ALS, this compound disrupts protein synthesis, leading to plant death. The herbicide is effective against several weed species, particularly those in the Cyperaceae family, such as Cyperus esculentus (yellow nutsedge) and Cyperus rotundus (purple nutsedge) .

Efficacy Against Target Weeds

Research has demonstrated this compound's effectiveness in controlling various invasive and problematic weeds:

| Weed Species | Control Rate (%) | Application Rate (g a.i./ha) |

|---|---|---|

| Cyperus esculentus | 90-95 | 50-100 |

| Cyperus rotundus | 85-90 | 50-100 |

| Chenopodium album | 80-85 | 50-75 |

These results indicate that this compound can provide significant control over these species when applied at recommended rates .

Sub-Acute Toxicity in Animal Models

A study conducted on male albino rats evaluated the sub-acute toxicity of this compound-methyl. The results showed significant alterations in hematological parameters:

- Red Blood Cell (RBC) Count : Decreased in a dose-dependent manner.

- White Blood Cell (WBC) Count : Increased significantly.

At the highest dose (326 mg a.i./kg/day), RBC levels dropped from 5.5 million cells/µL to 3.2 million cells/µL, while WBC counts rose from 6,000 cells/µL to 12,000 cells/µL .

Additionally, liver function tests indicated elevated levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), suggesting potential hepatotoxicity. For instance, AST levels increased from 64 U/ml to 75.33 U/ml at the highest dosage .

Environmental Impact

This compound is classified as having low toxicity to mammals but can pose risks to aquatic organisms and non-target plants. Its persistence in soil and water systems necessitates careful management to mitigate potential ecological impacts .

Case Studies

- Biosorption Studies : Research explored the use of neem seed powder as a biosorbent for removing this compound from aqueous solutions. The study found that increasing the dosage of neem powder improved removal efficiency up to a point before plateauing due to saturation of sorption sites .

- Field Trials : In field trials targeting Cyperus aromaticus, this compound showed effective control compared to other herbicides. The trials indicated that it could be integrated into weed management programs without adversely affecting crop yield or health .

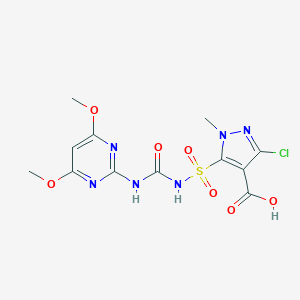

Propiedades

IUPAC Name |

3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN6O7S/c1-19-9(7(10(20)21)8(13)17-19)27(23,24)18-12(22)16-11-14-5(25-2)4-6(15-11)26-3/h4H,1-3H3,(H,20,21)(H2,14,15,16,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKOADMMGWXPJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074947 | |

| Record name | Halosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135397-30-7 | |

| Record name | Halosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135397-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135397307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WU8U5S0UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.